
6-Amino-2-thiouracil-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-thiouracil-13C is a stable isotope-labeled compound, which is a derivative of 6-Amino-2-thiouracil. This compound is characterized by the presence of a carbon-13 isotope, which is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C3¹³CH5N3OS, and it has a molecular weight of 162.18 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-thiouracil-13C typically involves the incorporation of the carbon-13 isotope into the molecular structure of 6-Amino-2-thiouracil. One common method is the reaction of thiourea with carbon-13 labeled cyanamide under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-thiouracil-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-2-thiouracil-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antithyroid and antimicrobial properties.
Industry: Utilized in the production of labeled compounds for analytical standards
Mecanismo De Acción
The mechanism of action of 6-Amino-2-thiouracil-13C involves its interaction with specific molecular targets. In biological systems, it acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity . Additionally, it exhibits antimicrobial activity by interfering with the synthesis of nucleic acids in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-thiouracil: The non-labeled version of the compound.
6-Amino-1-methyl-2-thiouracil: A methylated derivative with similar properties.
5-Arylmethyl-enebis(1-methyl-6-amino-2-thiouracils): Derivatives with arylmethyl groups.
Uniqueness
6-Amino-2-thiouracil-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable in research applications requiring stable isotopes. This labeling allows for precise tracking and analysis in metabolic studies and other biochemical research, providing insights that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYRKDBDBILSD-VQEHIDDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](NC(=S)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
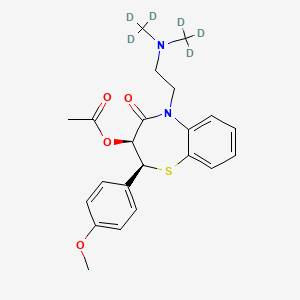
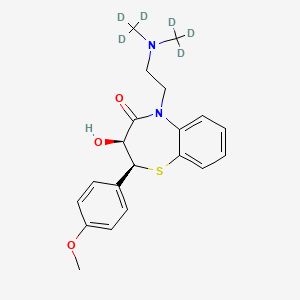
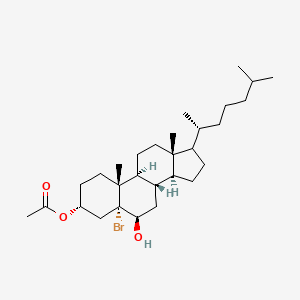
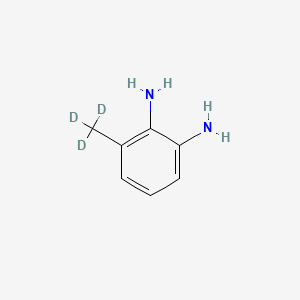

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
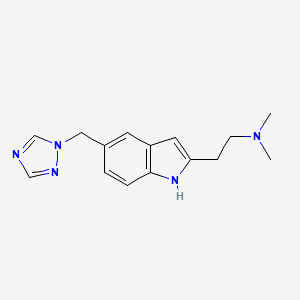
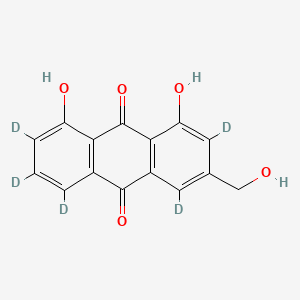
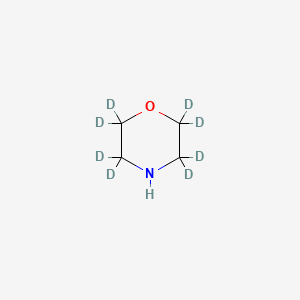
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

